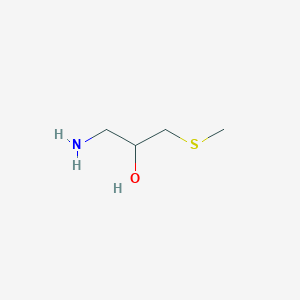
1-Amino-3-(methylthio)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(methylthio)propan-2-ol is an organic compound with the molecular formula C4H11NOS. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(methylthio)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylthiolate, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(methylthio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
1-Amino-3-(methylthio)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(methylthio)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Amino-3-(methylthio)propan-2-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: This compound lacks the methylthio group, making it less versatile in certain chemical reactions.
3-(Methylthio)propan-1-ol: This compound lacks the amino group, limiting its biological activity compared to this compound.
The presence of both the amino and methylthio groups in this compound makes it unique and more versatile for various applications.
Propriétés
Formule moléculaire |
C4H11NOS |
|---|---|
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
1-amino-3-methylsulfanylpropan-2-ol |
InChI |
InChI=1S/C4H11NOS/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3 |
Clé InChI |
KEIQKKPJCFAQSV-UHFFFAOYSA-N |
SMILES canonique |
CSCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



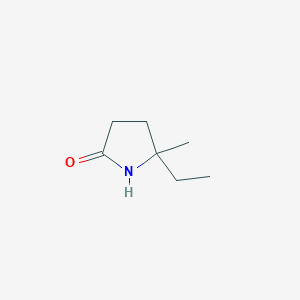
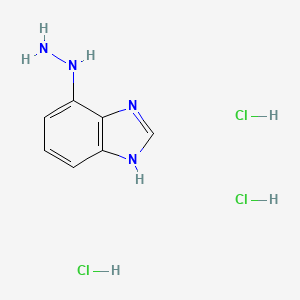
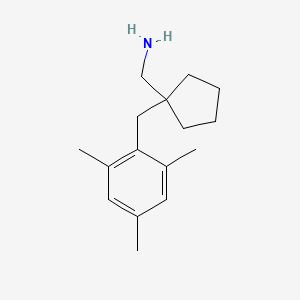
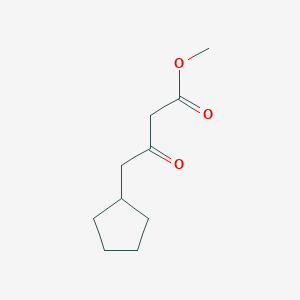
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)


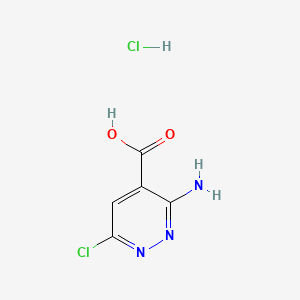
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)



